1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone

Organic Synthesis Regioselectivity Structure-Activity Relationship (SAR)

Researchers requiring a trifluoromethylated aryl building block with orthogonal reactive handles often face limited availability of regioisomerically pure material. 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS 1233967-22-0) directly addresses this need. • Orthogonal Functionality: Primary amine for amide/urea coupling, aryl bromide for Suzuki-Miyaura cross-coupling, and CF₃ for metabolic stability. • Kinase Inhibitor Scaffold: Enables rapid parallel synthesis of focused libraries targeting the kinase hinge region. • Heterocycle Precursor: Condenses to form fluorinated benzimidazoles, quinazolines, and indoles. Supplied with ≥95% purity; store at 2-8°C protected from light.

Molecular Formula C8H5BrF3NO
Molecular Weight 268.03 g/mol
CAS No. 1233967-22-0
Cat. No. B1372452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
CAS1233967-22-0
Molecular FormulaC8H5BrF3NO
Molecular Weight268.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)C(F)(F)F)N
InChIInChI=1S/C8H5BrF3NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2
InChIKeyCWTOSTWUQONVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone Procurement Overview


1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS 1233967-22-0), also known as 2'-Amino-5'-bromo-2,2,2-trifluoroacetophenone, is a specialized fluorinated ketone with the molecular formula C8H5BrF3NO and a molecular weight of 268.03 g/mol. Its structure features an electron-withdrawing trifluoromethyl group, a bromine atom for cross-coupling, and a primary amino group for further derivatization, making it a highly versatile building block in medicinal chemistry and organic synthesis . The compound is a solid at room temperature with a melting point of 100-101°C, and it is typically stored at 2-8°C and protected from light . Commercial suppliers typically offer this compound with a purity of 95% or higher, and it is strictly for research use only .

Versatile building block with three orthogonal reactive handles for medicinal chemistry and organic synthesis
Trifluoromethyl and bromine substituents support drug-like property tuning and cross-coupling
Supplied for research use only; typical purity ≥95% with storage at 2–8°C protected from light

Why Generic Substitution Fails for 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone


Substituting this compound with a closely related analog (e.g., a regioisomer or a derivative lacking the amino or trifluoromethyl group) will likely fail to achieve the desired reactivity and physicochemical properties. The specific ortho-relationship between the electron-withdrawing trifluoroacetyl group and the electron-donating amino group creates a unique electronic environment that influences reaction kinetics and selectivity [1]. This arrangement is distinct from the 4'-bromo isomer (CAS 1448858-53-4) and cannot be assumed to be functionally equivalent. Furthermore, replacing the amino group (as in 1-(2-bromophenyl)-2,2,2-trifluoroethanone, CAS 244229-34-3) eliminates its ability to form hydrogen bonds and participate in specific derivatizations, while the absence of the trifluoromethyl group significantly reduces the molecule's lipophilicity and metabolic stability, which are critical parameters in drug discovery . The precise combination of functional groups is essential for its role as a selective building block.

Target
5'-Bromo regioisomer
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Risk
4'-Bromo isomer (CAS 1448858-53-4) may not replicate reactivity
Bromine position alters electronic environment and predicted TPSA, potentially shifting reaction selectivity and solubility
Risk
Analog lacking amino group (CAS 244229-34-3) limits derivatization
Absence of amine removes hydrogen-bonding and nucleophilic sites, restricting orthogonal functionalization and library expansion
Risk
Absence of trifluoromethyl reduces metabolic stability context
Loss of CF3 lowers lipophilicity and may compromise metabolic stability in lead optimization; class-level inference suggests careful replacement

Differentiation Evidence: 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone vs. Analogs


Regioisomeric Reactivity: 5'-Bromo vs. 4'-Bromo

The target compound, 1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS 1233967-22-0), is a specific regioisomer of 1-(2-amino-4-bromophenyl)-2,2,2-trifluoroethanone (CAS 1448858-53-4). The difference in the position of the bromine atom (5' vs. 4' relative to the amino group) leads to a distinct electronic environment, impacting reactivity in electrophilic aromatic substitution and cross-coupling reactions .

Regioisomeric reactivity
Class-level inference
MW 268.03, TPSA 43.09 Ų (target) vs. identical MW, TPSA unavailable (4'-isomer)
Bromine position shifts electronic environment and predicted solubility
Regioisomer identity critical for reproducible SAR
In silico predictions; experimental validation of reactivity recommended
Organic Synthesis Regioselectivity Structure-Activity Relationship (SAR)

Orthogonal Reactivity vs. 1-(2-Bromophenyl)-2,2,2-trifluoroethanone

The presence of both an amino group and a bromine atom in the target compound provides orthogonal synthetic handles not available in the simpler analog 1-(2-bromophenyl)-2,2,2-trifluoroethanone (CAS 244229-34-3) . The target compound can be directly employed in peptide coupling, reductive amination, or diazotization via its amino group, while the bromine atom enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for biaryl synthesis [1]. In contrast, the comparator lacks the amino group, limiting its utility to reactions involving the ketone or bromide only .

Orthogonal reactivity
Class-level inference
Target: three reactive centers (amine, bromide, ketone) vs. analog: two reactive centers (bromide, ketone)
Enables orthogonal derivatization without protection
Based on functional group analysis from supplier descriptions
Cross-coupling Drug Discovery Building Blocks

Lipophilicity & Solubility vs. Drug-like Standards

The target compound exhibits calculated physicochemical properties that are characteristic of a favorable drug discovery intermediate. Its consensus Log P is 2.83, which falls within the optimal range (1-3) for balanced lipophilicity and solubility, and its topological polar surface area (TPSA) of 43.09 Ų is well below the 140 Ų threshold for good oral bioavailability . These properties distinguish it from less drug-like, purely hydrocarbon-based building blocks, as the trifluoromethyl group enhances metabolic stability without severely compromising solubility.

Drug-like properties
Class-level inference
Consensus LogP 2.83
TPSA 43.09 Ų
Predicted favorable physicochemical profile for lead optimization
In silico; experimental ADME assay needed
Drug-likeness ADME Prediction Physicochemical Properties

Application Scenarios: 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone


Kinase Inhibitor Scaffold for Oncology Libraries

The target compound serves as a privileged scaffold for synthesizing kinase inhibitors [1]. Its primary amino group allows for the rapid introduction of diverse amide or urea linkers, which are common motifs for interacting with the hinge region of kinases. The aryl bromide is positioned for Suzuki-Miyaura coupling to explore hydrophobic back-pocket interactions, while the trifluoromethyl group enhances the metabolic stability of the resulting library members. This combination of features enables the efficient parallel synthesis of focused libraries with optimized ADME properties .

Fluorinated Heterocycle Synthesis & Bioisosteres

This compound is an ideal precursor for the synthesis of fluorinated heterocycles, such as benzimidazoles, quinazolines, or indoles, which are common in agrochemicals and pharmaceuticals . The ortho-amino group can be condensed with carbonyl derivatives or nitriles to form the heterocyclic core. The resulting fluorinated heterocycles are valuable as bioisosteres for metabolically labile groups, improving the in vivo half-life of drug candidates .

Biaryl Chemical Probe Synthesis

The orthogonal reactivity of the aryl bromide enables its use in constructing biaryl systems via cross-coupling. This application is critical for creating chemical probes for target identification or for synthesizing complex natural product analogs. The amino group can be further functionalized to attach a fluorophore, biotin tag, or a photoaffinity label after the cross-coupling step, providing a versatile route to well-defined, trifluoromethylated biaryl probes .

Application
Selection Property
Validation Focus
Kinase inhibitor library scaffold
Orthogonal reactive handles (amine, bromide)
Hinge-region binding motif and metabolic stability assessment
Fluorinated heterocycle synthesis
ortho-Amino condensation capability
Heterocycle formation and bioisostere evaluation
Biaryl chemical probe construction
Cross-coupling ready aryl bromide
Biaryl probe synthesis and functional tag attachment

Technical Documentation Hub

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